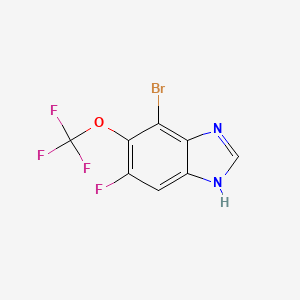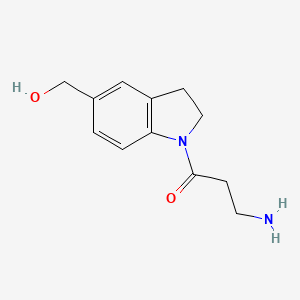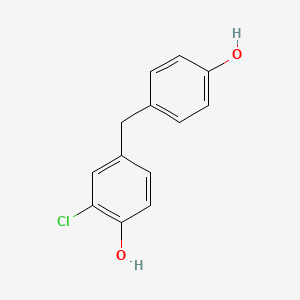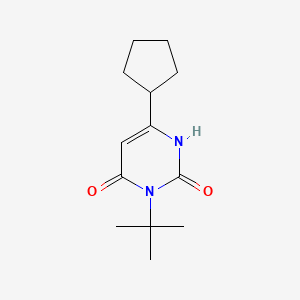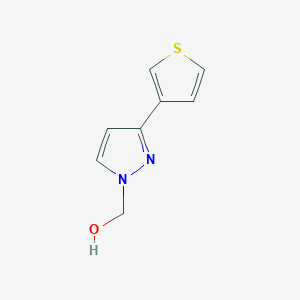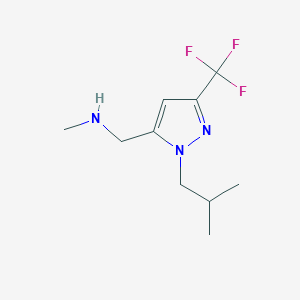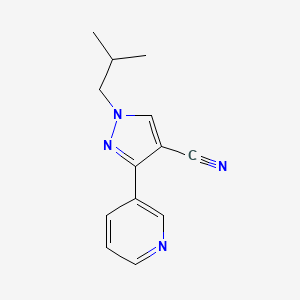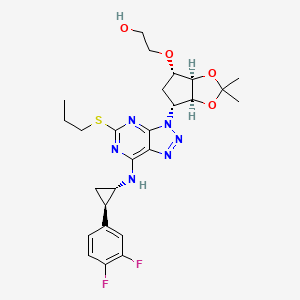
(1S,2R)-Ticagrelor Acetonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-Ticagrelor Acetonide is a stereoisomer of Ticagrelor, a medication used to reduce the risk of stroke, heart attack, and other heart-related complications. The acetonide derivative is a modified form of Ticagrelor, which may exhibit different chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-Ticagrelor Acetonide involves several steps, including the resolution of racemic mixtures and the formation of diastereomers. One common method is the enzymatic process, which uses specific enzymes to achieve high enantioselectivity . The reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity.
Industrial Production Methods
Industrial production of this compound often employs large-scale biotransformations and chemical synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-Ticagrelor Acetonide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
(1S,2R)-Ticagrelor Acetonide has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its therapeutic potential in cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (1S,2R)-Ticagrelor Acetonide involves its interaction with specific molecular targets, such as P2Y12 receptors on platelets. By inhibiting these receptors, the compound prevents platelet aggregation, reducing the risk of thrombotic events .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ticagrelor: The parent compound, used as an antiplatelet medication.
Clopidogrel: Another antiplatelet drug with a different mechanism of action.
Prasugrel: Similar to Ticagrelor but with different pharmacokinetic properties.
Uniqueness
(1S,2R)-Ticagrelor Acetonide is unique due to its specific stereochemistry, which may result in distinct biological activities and therapeutic effects compared to its parent compound and other similar drugs .
Propriétés
Formule moléculaire |
C26H32F2N6O4S |
|---|---|
Poids moléculaire |
562.6 g/mol |
Nom IUPAC |
2-[[(3aR,4S,6R,6aS)-6-[7-[[(1S,2R)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol |
InChI |
InChI=1S/C26H32F2N6O4S/c1-4-9-39-25-30-23(29-17-11-14(17)13-5-6-15(27)16(28)10-13)20-24(31-25)34(33-32-20)18-12-19(36-8-7-35)22-21(18)37-26(2,3)38-22/h5-6,10,14,17-19,21-22,35H,4,7-9,11-12H2,1-3H3,(H,29,30,31)/t14-,17+,18-,19+,21+,22-/m1/s1 |
Clé InChI |
WLEOHEIRUFTYCF-WYNJWVBZSA-N |
SMILES isomérique |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCO)N[C@H]5C[C@@H]5C6=CC(=C(C=C6)F)F |
SMILES canonique |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCO)NC5CC5C6=CC(=C(C=C6)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[[[2-(3,4-dihydro-1,1-dioxido-2H-1,2,4,6-thiatriazin-3-yl)ethyl]thio]methyl]-2-thiazolyl]guanidine Maleate; 2-(4-(((2-(1,1-Dioxido-3,4-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethyl)sulfanyl)methyl)-1,3-thiazol-2-yl)guanidine maleate; Famotidine Impurity C1 as Maleate; Famotidine Formaldehyde Adduct Maleate](/img/structure/B13427769.png)
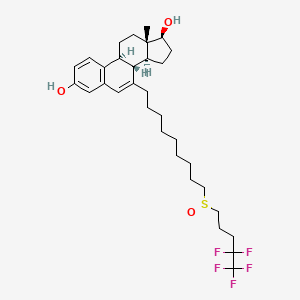
![3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B13427787.png)
